N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then reacted with thiosemicarbazide in the presence of a suitable oxidizing agent to form the desired thiadiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promise as an antibacterial and antifungal agent.
Mechanism of Action
The mechanism of action of N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide
- N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
- 4-ethoxy-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Uniqueness
N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both thiadiazole and carboxamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H11N5OS3 |
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Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C13H11N5OS3/c1-8-2-4-9(5-3-8)6-20-13-17-16-12(22-13)14-11(19)10-7-21-18-15-10/h2-5,7H,6H2,1H3,(H,14,16,19) |
InChI Key |
KRYCITBGOFHXMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CSN=N3 |
Origin of Product |
United States |
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